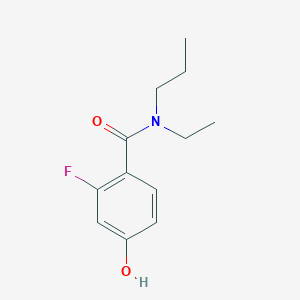![molecular formula C8H10BrNO5S2 B6632574 (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential use in cancer therapy due to its ability to selectively inhibit cancer cell growth by blocking the glutamine metabolism pathway.
Mechanism of Action
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. By inhibiting glutaminase, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid blocks the glutamine metabolism pathway, leading to a decrease in the production of ATP and other essential metabolites. This ultimately results in the selective inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to have a number of biochemical and physiological effects. Research has shown that (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid can induce apoptosis, or programmed cell death, in cancer cells. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has also been shown to inhibit the growth of cancer cells by blocking the glutamine metabolism pathway. Additionally, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has a number of advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid is also highly selective for glutaminase, which makes it an ideal tool for studying the glutamine metabolism pathway. However, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid does have some limitations. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are a number of potential future directions for research on (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the development of combination therapies that target both the glutamine metabolism pathway and other pathways involved in cancer cell growth. Additionally, research on the potential use of (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid in the treatment of other diseases, such as inflammatory bowel disease, is ongoing.
Synthesis Methods
The synthesis of (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid involves a multi-step process that includes the reaction of 5-bromothiophene-2-sulfonyl chloride with 2-amino-3-hydroxybutanoic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The final product is obtained through recrystallization and purification.
Scientific Research Applications
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been extensively studied for its potential use in cancer therapy. Research has shown that (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid can selectively inhibit the growth of cancer cells by blocking the glutamine metabolism pathway, which is essential for cancer cell survival. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO5S2/c9-6-1-2-7(16-6)17(14,15)10-4-3-5(11)8(12)13/h1-2,5,10-11H,3-4H2,(H,12,13)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELTZKGONILFF-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCC[C@@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)



![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)




![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)